molecular formula C16H11ClN2O2 B12825210 3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one

3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one

Cat. No.: B12825210
M. Wt: 298.72 g/mol
InChI Key: PFUPENWSRATQRL-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one is a synthetic quinoxalinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinoxalinone scaffolds are recognized as privileged structures in pharmaceutical research due to their diverse biological activities . This compound features a quinoxalin-2-one core fused to a 2-(4-chlorophenyl)-2-oxoethyl substituent, a modification that may influence its electronic properties and biomolecular interactions. Researchers are exploring such derivatives for a wide spectrum of potential applications, as related compounds have demonstrated notable biological activities including anticancer , antibacterial , and enzyme inhibitory effects . For instance, some quinoxalinone Schiff's bases have shown promise in studies targeting colorectal cancer cells (e.g., HCT-116 and LoVo) and inhibiting enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are key targets in oncological and inflammatory research . Furthermore, the structural motif of quinoxalinone makes it a valuable intermediate in synthetic chemistry for the construction of more complex heterocyclic systems . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C16H11ClN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-8H,9H2,(H,19,21)

InChI Key

PFUPENWSRATQRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the condensation of quinoxaline derivatives with 4-chlorophenyl ketones. One common method includes the reaction of quinoxaline-2,3-dione with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with various molecular targets. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related quinoxaline and quinazoline derivatives, focusing on substituents, molecular properties, and available

Compound Name Core Structure Substituent on Phenyl Molecular Formula Molecular Weight Key Properties/Notes
3-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one 1H-Quinoxalin-2-one 4-chloro C₁₆H₁₁ClN₂O₂ 298.72 (calc.) Electron-withdrawing Cl may enhance stability and target binding
3-(2-(4-Fluorophenyl)-2-oxoethyl)-3H-quinazolin-4-one 3H-Quinazolin-4-one 4-fluoro C₁₆H₁₁FN₂O₂ 282.28 Fluorine substituent offers moderate electron withdrawal; commercial availability noted
(Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one 3,4-Dihydroquinoxalin-2(1H)-one 4-methoxy C₁₇H₁₄N₂O₃ 294.30 Methoxy group increases electron density; CAS: 66394-50-1
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one 3,4-Dihydro-1H-quinoxalin-2-one Thiophene C₁₄H₁₀N₂O₂S 282.31 (calc.) Thiophene introduces sulfur-based π-interactions

Key Observations

Substituent Electronic Effects :

  • The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-fluoro (moderate withdrawal) and 4-methoxy (electron-donating) substituents. This may influence redox behavior, solubility, and interactions with enzymes or receptors.
  • The thiophene substituent in the analog from introduces a sulfur atom, which could alter pharmacokinetic properties via increased lipophilicity or metal coordination.

Molecular Weight and Bioavailability :

  • The target compound (MW ~298.72) is heavier than the fluorophenyl derivative (MW 282.28) but lighter than the methoxyphenyl analog (MW 294.30). Higher molecular weight may affect membrane permeability and oral bioavailability.

Spectral and Crystallographic Data: While direct data for the target compound are lacking, studies on 2-(4-chlorophenyl)-2-oxoethyl esters (e.g., 2-chlorobenzoate derivatives) highlight the role of Cl in stabilizing molecular conformations via C–Cl···π interactions. Similar effects may apply to the quinoxaline core.

Biological Activity

3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications as an antimicrobial and anticancer agent, among other therapeutic properties.

The molecular formula of this compound is C16H11ClN2O2C_{16}H_{11}ClN_2O_2 with a molecular weight of 298.72 g/mol. The compound features a quinoxaline core, a 4-chlorophenyl group, and an oxoethyl substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
IUPAC NameThis compound
InChI KeyPFUPENWSRATQRL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases by binding to their ATP-binding sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer therapy. Additionally, the compound exhibits antimicrobial properties, which are being explored for potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit the growth of colorectal cancer cells by targeting multiple mechanisms such as tubulin polymerization and topoisomerase II-DNA interactions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that it possesses significant inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study investigated the effects of several quinoxaline derivatives on HCT-116 and LoVo colorectal cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, with IC50 values significantly lower than those of established chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of quinoxaline derivatives to determine the structural features contributing to their biological activities. This study highlighted that modifications at specific positions on the quinoxaline ring could enhance anticancer potency and selectivity against cancer cells .

Q & A

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer : Use fume hoods for volatile intermediates (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde). PPE (gloves, goggles) and emergency wash stations are mandatory. For exothermic steps (e.g., hydrogenation), monitor temperature with probes and use dry-ice baths .

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